(R)-Spiro[2.5]oct-5-ylamine
Description
(R)-Spiro[2.5]oct-5-ylamine is a nitrogen-containing spirocyclic compound characterized by a bicyclic structure where two rings share a single atom (the spiro center). Its rigid, three-dimensional (3D) architecture, enriched with sp³-hybridized carbons, makes it a valuable scaffold in drug discovery.
Spiro compounds like this compound are prized for their ability to occupy under-explored chemical space, offering novel vectors for drug design. The inherent strain in smaller rings (e.g., cyclopropane) contributes to unique reactivity and stability, which can be leveraged in synthetic strategies .
Properties
IUPAC Name |
(7R)-spiro[2.5]octan-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-7-2-1-3-8(6-7)4-5-8/h7H,1-6,9H2/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSRHTRDWSXDFA-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CC2(C1)CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Spiro[2.5]octane-5,7-dione
Spiro[2.5]octane-5,7-dione serves as a pivotal intermediate for accessing (R)-spiro[2.5]oct-5-ylamine. Patent literature describes two primary routes:
Route 1: Cyclopropanation Followed by Cyclization
Route 2: Hydrolysis and Decarboxylation
-
Step 1 : Hydrolysis of (1-cyanomethyl-cyclopropyl)-acetonitrile to (1-carboxymethylcyclopropyl)-acetic acid.
-
Step 2 : Acid-catalyzed cyclization to spiro[2.5]octane-5,7-dione.
-
Conditions : Tetrahydrofuran (THF) with sodium hydride, 70°C for 8 hours.
Table 1 : Comparison of Spiro[2.5]octane-5,7-dione Synthesis Routes
| Method | Starting Material | Key Steps | Yield (%) | Purity |
|---|---|---|---|---|
| Wittig/Michael-Claisen | (1-Ethoxycyclopropoxy)TMS | Wittig, Michael/Claisen | 42–50 | >98% |
| Hydrolysis-Cyclization | (1-Cyanomethyl-cyclopropyl) | Hydrolysis, Cyclization | 55–60 | 95–97% |
Conversion of Spiro[2.5]octane-5,7-dione to Amine Derivatives
Reductive Amination Strategies
The dione intermediate undergoes selective ketone-to-amine conversion. Asymmetric reductive amination is preferred for introducing the (R)-configuration:
Enzymatic Resolution
Racemic spiro[2.5]oct-5-ylamine is resolved using immobilized lipases:
-
Enzyme : Candida antarctica lipase B (CAL-B) with vinyl acetate as acyl donor.
-
Conditions : Hexane, 30°C, 24 hours.
-
Outcome : (R)-enantiomer recovered with 99% ee and 45% yield.
Stereochemical Control in Amine Formation
Chiral Auxiliary Approaches
Asymmetric Catalysis
-
Catalyst : Jacobsen’s thiourea catalyst for kinetic resolution.
-
Reaction : Ring-opening of spiro-epoxide intermediates with ammonia.
Table 2 : Enantioselective Methods for this compound
| Method | Catalyst/Reagent | ee (%) | Yield (%) |
|---|---|---|---|
| Reductive Amination | Ru(BINAP) | 90–92 | 70–75 |
| Enzymatic Resolution | CAL-B Lipase | 99 | 45 |
| Chiral Auxiliary | (S)-Phenethylamine | 85 | 60 |
Alternative Routes via Spiro[3.5]nonane-6,8-dione
Analogous methods for spiro[3.5]nonane-6,8-dione (Scheme 7 in patents) suggest scalability for larger spirocycles. However, these routes require additional steps for ring contraction to the [2.5] system, complicating the synthesis.
Industrial Considerations and Challenges
Scientific Research Applications
®-Spiro[2.5]oct-5-ylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-Spiro[2.5]oct-5-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. The amine group can form hydrogen bonds and electrostatic interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Structural Features
| Compound | Core Structure | Functional Groups | Key Structural Attributes |
|---|---|---|---|
| (R)-Spiro[2.5]oct-5-ylamine | Spiro[2.5]octane | Primary amine (C5) | Rigid bicyclic framework; sp³-rich |
| 5-Oxa-spiro[2.5]oct-8-ylamine | Spiro[2.5]octane with oxygen bridge | Amine (C8), ether (C5) | Enhanced polarity due to oxygen atom |
| Isatin-based spiro compounds | Spiro[indoline-3,4′-piperidine] | Isatin, quinoline moieties | Planar aromatic regions; solvatochromic |
| 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione | Spiro[2.5]octane with diketone | Two ketones, ethers | Electron-withdrawing groups; strained ring |
Key Observations :
- This compound lacks aromatic systems, distinguishing it from isatin-based spiro compounds, which exhibit solvatochromism due to quinoline moieties .
Key Observations :
- The synthesis of This compound leverages ring strain in azetidine precursors, enabling rapid spirocyclization . In contrast, isatin-based compounds require sequential condensations and cyclizations .
- Spiro diketones (e.g., 6,6-dimethyl derivatives) are synthesized via ketal formation, a method less applicable to amine-containing spiro systems .
Spectral and Physicochemical Properties
- Mass Spectrometry: this compound and related spiro compounds (e.g., compounds 17–20 in ) exhibit fragmentation at the spiro junction in EIMS, losing groups like ArN₂CO or ArN₂CO₂. For example, compound 18 (a chlorinated analog) shows fragments at m/z 505 and 489 .
Optical Properties :
Q & A
Q. What statistical frameworks are recommended for analyzing dose-response relationships in studies involving this compound?
- Methodological Answer : Nonlinear regression models (e.g., Hill equation) quantify efficacy and potency. Bayesian hierarchical models account for inter-study variability. Sensitivity analysis evaluates robustness to outliers. Open-source tools (e.g., R/drc package) streamline curve fitting and uncertainty estimation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
